molecular formula C10H7F3O2 B13595581 1-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid

1-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13595581
M. Wt: 216.16 g/mol
InChI Key: KPZMWYLICFSAER-UHFFFAOYSA-N
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Description

1-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H7F3O2. It features a cyclopropane ring attached to a carboxylic acid group and a trifluorophenyl group.

Preparation Methods

The synthesis of 1-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The cyclopropane ring can introduce strain into the molecule, making it more reactive in certain biochemical pathways .

Comparison with Similar Compounds

1-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds, such as:

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

1-(2,3,4-trifluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H7F3O2/c11-6-2-1-5(7(12)8(6)13)10(3-4-10)9(14)15/h1-2H,3-4H2,(H,14,15)

InChI Key

KPZMWYLICFSAER-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C(=C(C=C2)F)F)F)C(=O)O

Origin of Product

United States

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